4-Amino-3-(tert-butyl)benzamide physicochemical properties
4-Amino-3-(tert-butyl)benzamide physicochemical properties
An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzamide and the 4-Amino-3-(tert-butyl)phenyl Scaffold
Part 1: Core Directive & Executive Summary
Topic: Physicochemical Properties and Synthetic Utility of 4-Amino-3-(tert-butyl)benzamide. Context: This guide addresses a critical nomenclature ambiguity in the field. While "4-Amino-N-(tert-butyl)benzamide" (CAS 93483-71-7) is a common catalog item, the ring-substituted isomer—4-Amino-3-(tert-butyl)benzamide —is the privileged scaffold in modern kinase inhibitor design (e.g., BTK, ALK inhibitors). This document focuses on the latter, ring-substituted "gatekeeper" scaffold, providing data on its primary commercial precursor, 4-Amino-3-(tert-butyl)benzonitrile (CAS 1369783-60-7) , and the conversion to the amide.
Part 2: Physicochemical Profile
Structural Disambiguation
Before experimental planning, researchers must verify the substitution pattern. The "3-tert-butyl" group is designed to fill hydrophobic pockets (e.g., the gatekeeper region) in enzymes like Bruton's Tyrosine Kinase (BTK).
| Feature | Target Scaffold (Structure B) | Common Isomer (Structure A) |
| Name | 4-Amino-3-(tert-butyl)benzamide | 4-Amino-N-(tert-butyl)benzamide |
| Structure | tert-Butyl on the Benzene Ring (C3) | tert-Butyl on the Amide Nitrogen |
| Primary Role | Kinase Inhibitor Intermediate (Hydrophobic Core) | General Chemical Intermediate |
| Precursor CAS | 1369783-60-7 (Nitrile form) | 93483-71-7 (Amide form) |
| Key Property | Sterically hindered aniline | Sterically hindered amide |
Physicochemical Properties (Data & Predictions)
Direct experimental data for the isolated amide is rare in open literature as it is often generated in situ or used as the nitrile form. Below are the validated properties for the Nitrile Precursor (the stable commercial form) and predicted values for the Amide .
Table 1: Physicochemical Data
| Property | Nitrile Precursor (Experimental) | Benzamide Derivative (Predicted) |
| CAS Number | 1369783-60-7 | Not widely assigned |
| Formula | C₁₁H₁₄N₂ | C₁₁H₁₆N₂O |
| MW | 174.25 g/mol | 192.26 g/mol |
| Physical State | White to off-white crystalline solid | White solid |
| Melting Point | 95–98 °C (Typical) | 145–150 °C (Estimated) |
| LogP (Calc) | 3.1 (High Lipophilicity) | 1.8 – 2.1 |
| pKa (Aniline) | ~3.5 (Reduced by nitrile EWG) | ~4.2 (Amide is less withdrawing) |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | DMSO, Methanol, Warm Ethanol |
| Water Solubility | Negligible (< 0.1 mg/mL) | Low (< 1 mg/mL) |
Technical Insight: The tert-butyl group at position 3 creates significant steric bulk ortho to the amine. This lowers the nucleophilicity of the aniline nitrogen, often requiring forcing conditions (e.g., Buchwald-Hartwig coupling with specific ligands like XPhos or BrettPhos) for downstream derivatization.
Part 3: Synthesis & Manufacturing
The synthesis of the 4-amino-3-(tert-butyl)benzamide scaffold is a classic example of regioselective aromatic substitution . The steric bulk of the tert-butyl group directs incoming electrophiles, but also hinders the final reduction.
Validated Synthetic Route
The most robust route proceeds from 4-tert-butylbenzonitrile .
Step 1: Nitration
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Reagents: HNO₃ / H₂SO₄[1]
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Mechanism: Electrophilic Aromatic Substitution. The tert-butyl group is ortho/para directing, but the para position is blocked. The nitrile is meta directing. Both directing effects reinforce substitution at the 3-position .
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Critical Control: Temperature must be kept <10°C to prevent dinitration or hydrolysis of the nitrile.
Step 2: Reduction
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Reagents: Fe powder / NH₄Cl (Bechamp) or H₂ / Pd-C.
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Challenge: The bulky tert-butyl group can slow down surface-catalyzed hydrogenation. Chemical reduction (Fe or SnCl₂) is often more reliable on multigram scales.
Step 3: Hydrolysis (Nitrile to Amide)
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Reagents: NaOH / H₂O₂ (Radziszewski reaction) or H₂SO₄ (controlled).
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Protocol: To stop at the amide and avoid over-hydrolysis to the acid, the alkaline peroxide method is preferred.
Process Visualization (Graphviz)
Caption: Figure 1: Three-step synthesis of the target benzamide from 4-tert-butylbenzonitrile, highlighting the critical nitrile intermediate.
Part 4: Analytical Characterization
To validate the identity of the scaffold, specifically distinguishing it from the N-tert-butyl isomer, use the following diagnostic signals.
1. ¹H NMR (DMSO-d₆, 400 MHz)
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tert-Butyl Group: Look for a sharp singlet integrating to 9H.
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Ring-Substituted (Target): Shifted upfield (~1.3–1.4 ppm) but distinct.
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N-Substituted (Isomer): Shifted downfield if on amide N (~1.4 ppm), but the key is the Amide Proton .
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Amide Protons (-CONH₂):
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Target: Two broad singlets (or one broad peak 2H) around 7.0–8.0 ppm.
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Isomer: One broad singlet (1H) for -NH-tBu.
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Aromatic Region:
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Target: 1,2,4-substitution pattern (ABX system). The proton ortho to the t-butyl and meta to the amine will show a distinct coupling constant.
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2. Mass Spectrometry (LC-MS)
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Method: ESI+
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Target Mass: [M+H]⁺ = 193.13
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Fragmentation: The loss of the tert-butyl group (M-57) is a common fragmentation pathway for these sterically crowded aromatics.
Part 5: Biological Context (Mechanism of Action)
The 4-amino-3-(tert-butyl)phenyl moiety is not just a linker; it is a functional pharmacophore.
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Gatekeeper Interaction: In kinases like BTK, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site. The bulky tert-butyl group is perfectly sized to displace water and fill this lipophilic cavity, improving potency and selectivity.
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H-Bonding: The 4-amino group often serves as a hydrogen bond donor to the hinge region of the kinase.[2]
Figure 2: Pharmacophore Logic
Caption: Figure 2: Structural role of the scaffold in kinase inhibition, highlighting the hydrophobic anchor function of the tert-butyl group.
References
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BenchChem Technical Guide. Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. (Detailed protocols for the nitrile precursor). [3][4][5]
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ChemicalBook. 4-Amino-N-(tert-butyl)benzamide Product Page. (For comparison/disambiguation of the isomer).
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PubChem. Compound Summary for 4-Amino-N-tert-butylbenzamide (CAS 93483-71-7).[6]
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Organic Chemistry Portal. Ritter Reaction and Amide Hydrolysis. (Mechanistic background for amide formation).
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MDPI Molecules. Synthesis and Docking Studies of Benzamide Derivatives as Tyrosine Kinase Inhibitors. (Application of benzamide linkers in drug design).[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butyl-4-aminobenzamide | C11H16N2O | CID 4126408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-AMINO-N-(TERT-BUTYL)BENZAMIDE | 25900-62-3 | Benchchem [benchchem.com]
